molecular formula C28H22Cl2N2O3 B12030257 4-((4-Chlorobenzyl)oxy)-N'-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide CAS No. 769153-60-8

4-((4-Chlorobenzyl)oxy)-N'-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B12030257
CAS No.: 769153-60-8
M. Wt: 505.4 g/mol
InChI Key: VIFIQEWOOLQAKP-KBVAKVRCSA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a synthetic organic compound characterized by the presence of chlorobenzyl and benzohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
  • 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzoic acid
  • 3-Chloro-4-((4-chlorobenzyl)oxy)benzaldehyde

Uniqueness

4-((4-Chlorobenzyl)oxy)-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific structural features, such as the presence of both chlorobenzyl and benzohydrazide groups

Properties

CAS No.

769153-60-8

Molecular Formula

C28H22Cl2N2O3

Molecular Weight

505.4 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H22Cl2N2O3/c29-24-10-4-20(5-11-24)18-34-26-14-8-23(9-15-26)28(33)32-31-17-22-2-1-3-27(16-22)35-19-21-6-12-25(30)13-7-21/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI Key

VIFIQEWOOLQAKP-KBVAKVRCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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